molecular formula C21H27N3O4S B3485296 3-(2-ETHYLBUTANAMIDO)-N-[2-(4-SULFAMOYLPHENYL)ETHYL]BENZAMIDE

3-(2-ETHYLBUTANAMIDO)-N-[2-(4-SULFAMOYLPHENYL)ETHYL]BENZAMIDE

Cat. No.: B3485296
M. Wt: 417.5 g/mol
InChI Key: CRRLBPMGPKQXIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-ETHYLBUTANAMIDO)-N-[2-(4-SULFAMOYLPHENYL)ETHYL]BENZAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide core substituted with an ethylbutanamido group and a sulfamoylphenyl ethyl group, making it a molecule of interest for its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-ETHYLBUTANAMIDO)-N-[2-(4-SULFAMOYLPHENYL)ETHYL]BENZAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the benzamide core, followed by the introduction of the ethylbutanamido group and the sulfamoylphenyl ethyl group through various substitution and coupling reactions. Common reagents used in these steps include amines, acyl chlorides, and sulfonamides, under conditions such as reflux or catalytic hydrogenation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable and efficient production.

Chemical Reactions Analysis

Types of Reactions

3-(2-ETHYLBUTANAMIDO)-N-[2-(4-SULFAMOYLPHENYL)ETHYL]BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Common reagents include halides (e.g., bromine) and nucleophiles (e.g., amines) under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes or as a potential therapeutic agent.

    Medicine: As a candidate for drug development due to its potential biological activity.

    Industry: As an intermediate in the production of pharmaceuticals or other fine chemicals.

Mechanism of Action

The mechanism of action of 3-(2-ETHYLBUTANAMIDO)-N-[2-(4-SULFAMOYLPHENYL)ETHYL]BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways involved would depend on the specific biological context and the nature of the molecular targets.

Comparison with Similar Compounds

Similar Compounds

    N-(2-Phenylethyl)benzamide: Similar structure but lacks the sulfamoyl group.

    N-(2-(4-Sulfamoylphenyl)ethyl)acetamide: Similar structure but with an acetamido group instead of the ethylbutanamido group.

Uniqueness

3-(2-ETHYLBUTANAMIDO)-N-[2-(4-SULFAMOYLPHENYL)ETHYL]BENZAMIDE is unique due to the presence of both the ethylbutanamido and sulfamoylphenyl ethyl groups, which may confer distinct chemical and biological properties compared to similar compounds

Properties

IUPAC Name

3-(2-ethylbutanoylamino)-N-[2-(4-sulfamoylphenyl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O4S/c1-3-16(4-2)21(26)24-18-7-5-6-17(14-18)20(25)23-13-12-15-8-10-19(11-9-15)29(22,27)28/h5-11,14,16H,3-4,12-13H2,1-2H3,(H,23,25)(H,24,26)(H2,22,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRRLBPMGPKQXIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(=O)NC1=CC=CC(=C1)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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